Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
Description
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is a tertiary amine featuring a propargyl (prop-2-ynyl) backbone substituted with a para-tolyl (4-methylphenyl) group and two methyl groups attached to the nitrogen atom.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15N/c1-11-6-8-12(9-7-11)5-4-10-13(2)3/h6-9H,10H2,1-3H3 |
InChI Key |
GWQVGZHEZWJNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of p-tolylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the dimethylamine to the alkyne group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes, depending on the extent of the reaction.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analysis and Key Features
The compound’s key structural elements include:
- Propargyl group : A three-carbon chain with a terminal alkyne bond (C≡C), enabling reactivity in click chemistry or coordination with metals.
- Para-tolyl substituent : A methyl-substituted benzene ring at the para position, contributing steric bulk and lipophilicity.
- Dimethylamine group : A tertiary amine that enhances solubility in organic solvents and influences electronic properties.
These features are shared with compounds such as N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine (), which differs in its phenyl (vs. p-tolyl) group and propenyl (vs. methyl) substituent on nitrogen .
Comparison with Propargylamine Derivatives
Propargylamines are a versatile class of compounds with applications in catalysis and medicinal chemistry. Key comparisons include:
The dimethylamino group could also confer fluorescence properties, as seen in related stilbene derivatives () .
Electronic and Physicochemical Properties
Dimethylamino-substituted aromatics exhibit distinct electronic behaviors:
- Solubility: The dimethylamino group improves solubility in polar solvents (e.g., DMSO, ethanol), as observed in dimethyl-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-amine () .
- Electronic Effects: In polychlorinated biphenyls (PCBs), dimethylamino groups increase polarizability and hyperpolarizability, suggesting utility in optoelectronics () .
Q & A
Q. What are the standard protocols for synthesizing Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the p-tolyl and alkyne groups. For example, a Pd(II) acetate catalyst with ligands such as XPhos or SPhos in tetrahydrofuran (THF) or 2-methyltetrahydrofuran can facilitate cross-coupling steps . Purification often employs column chromatography with gradients of hexane/acetone or ethyl acetate. Purity validation requires gas chromatography (GC) with >98% purity thresholds, complemented by nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Safety protocols mandate the use of personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical-resistant goggles. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and treated by professional waste management services to avoid environmental contamination. Refer to hazard codes (e.g., H303+H313+H333) for specific handling guidelines .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR identify substituent positions (e.g., distinguishing methyl and propargyl groups). Infrared (IR) spectroscopy can detect alkyne C≡C stretches (~2100–2260 cm). For isomers, 2D NMR (e.g., COSY, HSQC) resolves spatial arrangements .
Advanced Research Questions
Q. How should experimental designs address conflicting reactivity data under varying catalytic conditions?
- Methodological Answer : To resolve contradictions, use a split-plot design with controlled variables (e.g., catalyst type, solvent polarity, temperature). For example, compare Pd(II) acetate vs. PdCl(PPh) in THF vs. DMF at 80–100°C. Replicate reactions (n ≥ 3) and apply ANOVA to assess statistical significance. Include negative controls (e.g., uncatalyzed reactions) to isolate catalytic effects .
Q. What methodologies assess the environmental fate of this compound, including biotic/abiotic transformations?
- Methodological Answer : Long-term studies (≥5 years) should track degradation pathways using LC-MS/MS to identify metabolites. Soil/water microcosms can simulate environmental conditions. Measure partition coefficients (log P) and hydrolysis rates at varying pH levels. For biotic studies, use microbial consortia from contaminated sites to evaluate biodegradation potential .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to hypothetical targets like acetylcholinesterase or GPCRs. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K). Density functional theory (DFT) calculations can further elucidate electronic interactions at active sites .
Q. What strategies optimize yield in stereoselective syntheses involving this amine?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhance enantiomeric excess (ee). Monitor reaction progress via chiral HPLC. For kinetic resolution, use enzymes like lipases in biphasic systems (hexane/buffer) to isolate desired enantiomers .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MTT vs. ATP-based viability assays). Test compound stability in culture media via LC-MS to rule out degradation. Control for cell line variability (e.g., HEK293 vs. HeLa) and serum content in media, which may affect solubility .
Tables for Quick Reference
| Parameter | Method | Reference |
|---|---|---|
| Purity Validation | GC (>98%), NMR, HRMS | |
| Environmental Degradation | LC-MS/MS, log P, microcosm studies | |
| Stereoselective Synthesis | Chiral HPLC, DFT calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
